Hexanoyl chloride

Description

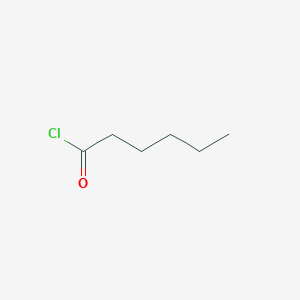

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

hexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-2-3-4-5-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGHUJQYGPDNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059718 | |

| Record name | Hexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Caproyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

142-61-0 | |

| Record name | Hexanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caproyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GE8HG3B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Reaction Mechanisms of Hexanoyl Chloride

Nucleophilic Acyl Substitution Pathways

The hallmark reaction of hexanoyl chloride is nucleophilic acyl substitution. This class of reactions involves the replacement of the chlorine atom with a nucleophile. The general pathway for this substitution is a two-step process: nucleophilic addition followed by elimination of a leaving group. libretexts.org This mechanism is common to most carboxylic acid derivatives, but acyl chlorides like this compound are among the most reactive. byjus.com

The reaction is initiated by the attack of a nucleophile on the carbonyl carbon of the this compound molecule. This initial step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. wikipedia.orgtaylorandfrancis.com This intermediate is a transient species where the geometry around the carbonyl carbon temporarily changes from trigonal planar to tetrahedral. wikipedia.org

The tetrahedral intermediate is inherently unstable and rapidly proceeds to the next step. youtube.com The decomposition of this intermediate involves the reformation of the carbon-oxygen double bond. This is accompanied by the expulsion of the weakest base, which in this case is the chloride ion. wikipedia.orgyoutube.com The result is the formation of a new carbonyl compound where the nucleophile has replaced the chloride. libretexts.org

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon of this compound. |

| 2. Tetrahedral Intermediate Formation | The pi bond of the carbonyl group breaks, leading to the formation of a short-lived tetrahedral alkoxide intermediate. wikipedia.org |

| 3. Decomposition | The carbonyl double bond reforms, and the chloride ion is eliminated as the leaving group. |

| 4. Product Formation | A new carbonyl compound is formed with the nucleophile bonded to the acyl group. |

The high reactivity of this compound in nucleophilic acyl substitution reactions is largely attributed to the nature of its leaving group, the chloride ion. wikipedia.org A good leaving group is a weak base, and the chloride ion (Cl⁻) is a very weak base as it is the conjugate base of a strong acid, hydrochloric acid (HCl). byjus.comkhanacademy.org

The stability of the leaving group is a critical factor in determining the rate of the reaction. wikipedia.org Because the chloride ion is a stable anion, it readily departs from the tetrahedral intermediate, facilitating the forward reaction. wikipedia.org This makes acid halides, including this compound, more reactive towards nucleophiles than other carboxylic acid derivatives such as anhydrides, esters, and amides, which have stronger bases as their leaving groups. byjus.comwikipedia.org

Specific Mechanistic Considerations for Derivative Formation

The general mechanism of nucleophilic acyl substitution provides the foundation for understanding the formation of various derivatives from this compound.

When this compound reacts with an alcohol, an ester is formed. This reaction proceeds through the established nucleophilic acyl substitution pathway.

Nucleophilic Attack: The oxygen atom of the alcohol, acting as the nucleophile, attacks the carbonyl carbon of this compound.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the oxygen of the alcohol to a weak base, often another alcohol molecule or a mild base added to the reaction.

Elimination: The intermediate collapses, the carbonyl group reforms, and the chloride ion is expelled.

Product: The final product is a hexanoate (B1226103) ester.

The reaction of this compound with ammonia (B1221849), a primary amine, or a secondary amine yields an amide. The mechanism is analogous to esterification.

Nucleophilic Attack: The nitrogen atom of the amine attacks the carbonyl carbon of this compound.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen atom to another amine molecule or a base.

Elimination: The intermediate collapses, reforming the carbonyl double bond and ejecting the chloride ion.

Product: The resulting product is a hexanamide.

This compound can react with a carboxylate salt, such as sodium hexanoate, to form a carboxylic anhydride (B1165640).

Nucleophilic Attack: The oxygen atom of the carboxylate anion acts as the nucleophile and attacks the carbonyl carbon of this compound. masterorganicchemistry.com

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination: The intermediate collapses, the carbonyl group is regenerated, and the chloride ion is eliminated as the leaving group. masterorganicchemistry.com

Product: The final product is a carboxylic acid anhydride, in this case, hexanoic anhydride. chemistrysteps.com

Reduction Mechanisms (Aldehyde and Alcohol Synthesis)

The reduction of this compound can yield either hexanal (B45976) (an aldehyde) or hexan-1-ol (a primary alcohol), depending on the reducing agent employed and the reaction conditions. The control over the extent of reduction is crucial for selectively synthesizing the desired product.

Aldehyde Synthesis:

To selectively reduce this compound to hexanal, a mild and sterically hindered reducing agent is necessary to prevent further reduction of the initially formed aldehyde to an alcohol. chemistrysteps.comchemistrysteps.com Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a commonly used reagent for this transformation. chemistrysteps.comchemistrysteps.comlibretexts.org The bulkiness of the tert-butoxy groups moderates the reactivity of the hydride source, allowing for the reaction to be stopped at the aldehyde stage, particularly when conducted at low temperatures such as -78 °C. chemistrysteps.comchemistrysteps.com

The mechanism begins with the nucleophilic attack of the hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon of this compound. This addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group, which results in the formation of hexanal. chemistrysteps.com

Another significant method for this conversion is the Rosenmund reduction. wikipedia.org This catalytic hydrogenation process utilizes a palladium catalyst supported on barium sulfate (B86663) (BaSO₄), which is intentionally "poisoned" with a substance like thioquinanthrene or thiourea. wikipedia.orgacsgcipr.org The poisoning deactivates the catalyst just enough to reduce the acyl chloride to an aldehyde without continuing the reduction to the alcohol. wikipedia.org

| Reagent | Catalyst/Conditions | Product | Key Feature |

| LiAl(OtBu)₃H | -78 °C | Hexanal | Sterically hindered reagent prevents over-reduction. chemistrysteps.comchemistrysteps.com |

| H₂ | Pd/BaSO₄, poison | Hexanal | Poisoned catalyst selectively forms the aldehyde. wikipedia.org |

Alcohol Synthesis:

For the complete reduction of this compound to hexan-1-ol, a strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically used in excess. chemistrysteps.comchegg.com Unlike the partial reduction to an aldehyde, this reaction proceeds through the aldehyde intermediate, which is immediately further reduced.

The mechanism is a two-step process. First, a hydride ion from LiAlH₄ attacks the carbonyl carbon of this compound to form hexanal, as described previously. However, because the aldehyde is also susceptible to reduction by LiAlH₄ and the reagent is in excess, a second nucleophilic attack by a hydride ion occurs on the carbonyl carbon of the newly formed hexanal. chemistrysteps.com This leads to the formation of an alkoxide intermediate. Finally, an aqueous workup (e.g., addition of water) protonates the alkoxide to yield the primary alcohol, hexan-1-ol. chegg.com

| Reagent | Conditions | Intermediate | Final Product |

| LiAlH₄ (excess) | 1. Diethyl ether 2. H₂O workup | Hexanal | Hexan-1-ol chemistrysteps.comchegg.com |

Grignard Reaction Mechanisms and Tertiary Alcohol Formation

The reaction of this compound with a Grignard reagent (R-MgX) is a versatile method for the synthesis of tertiary alcohols. chemistrysteps.comorganicchemistrytutor.com This transformation requires two equivalents of the Grignard reagent for each equivalent of the acyl chloride. youtube.com The reaction proceeds through a ketone intermediate. chemistrysteps.com

The mechanism unfolds in the following sequence:

First Nucleophilic Addition: The Grignard reagent, behaving as a potent nucleophile with a carbanionic character (R⁻), attacks the electrophilic carbonyl carbon of this compound. This addition results in the formation of a tetrahedral intermediate. youtube.com

Elimination of Chloride: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group. This step yields a ketone.

Second Nucleophilic Addition: The ketone formed in the previous step is more reactive than the initial acyl chloride towards the Grignard reagent. chemistrysteps.com Therefore, a second molecule of the Grignard reagent rapidly attacks the carbonyl carbon of the ketone. This leads to the formation of a magnesium alkoxide intermediate.

Protonation: The final step involves the addition of a protic solvent, typically water or a dilute acid, during the workup. This protonates the alkoxide, yielding the tertiary alcohol. youtube.com

A key characteristic of this reaction is that two identical alkyl (or aryl) groups from the Grignard reagent are introduced into the final tertiary alcohol product. khanacademy.org

| Reactant 1 | Reactant 2 (Grignard Reagent) | Molar Ratio (this compound:Grignard) | Intermediate | Final Product |

| This compound | Methylmagnesium bromide | 1:2 | Heptan-2-one | 2-Methylheptan-2-ol |

| This compound | Ethylmagnesium chloride | 1:2 | Octan-3-one | 3-Ethyloctan-3-ol |

| This compound | Phenylmagnesium bromide | 1:2 | 1-Phenylheptan-1-one | 1,1-Diphenylheptan-1-ol |

Friedel-Crafts Acylation Mechanistic Aspects

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring. When this compound is used as the acylating agent, a hexanoyl group is attached to the aromatic substrate, typically yielding an aryl ketone. The reaction requires a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common. byjus.comwikipedia.org

The mechanism proceeds through several distinct steps:

Formation of the Acylium Ion: The first step is the reaction between this compound and the Lewis acid catalyst, AlCl₃. The chlorine atom of the acyl chloride coordinates with the aluminum atom of AlCl₃, forming a complex. This complex is unstable and facilitates the cleavage of the carbon-chlorine bond, resulting in the formation of a resonance-stabilized acylium ion (R-C≡O⁺) and the tetrachloroaluminate anion (AlCl₄⁻). byjus.com

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the nucleophilic π-electron system of the aromatic ring (e.g., benzene). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. byjus.com

Deprotonation and Regeneration of Catalyst: In the final step, a weak base, typically the AlCl₄⁻ anion, abstracts a proton from the carbon atom of the arenium ion that bears the acyl group. This deprotonation restores the aromaticity of the ring, yielding the final aryl ketone product. The abstracted proton combines with a chloride from AlCl₄⁻ to form hydrogen chloride (HCl), and the AlCl₃ catalyst is regenerated. byjus.com

An important feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. This deactivation prevents further acylation reactions from occurring on the same ring, thus leading to monoacylated products. organic-chemistry.org A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst. wikipedia.orgorganic-chemistry.org

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Product |

| Benzene (B151609) | This compound | AlCl₃ | 1-Phenylhexan-1-one |

| Toluene (B28343) | This compound | AlCl₃ | 1-(p-tolyl)hexan-1-one (major isomer) |

| Anisole | This compound | AlCl₃ | 1-(4-methoxyphenyl)hexan-1-one (major isomer) |

Chloroester Formation from Ethers

This compound can react with cyclic ethers, such as tetrahydrofuran (THF), in the presence of a Lewis acid catalyst to yield ω-chloroesters. This reaction involves the cleavage of a carbon-oxygen bond within the ether ring.

The mechanism is initiated by the coordination of the Lewis acid catalyst (e.g., zinc chloride, ZnCl₂) to the oxygen atom of the cyclic ether. This coordination makes the ether oxygen more electron-deficient and activates the C-O bonds, making them more susceptible to nucleophilic attack. researchgate.net The charge redistribution in the cyclic ether can lead to the formation of an oxonium ylide intermediate. researchgate.net

The chloride ion, originating from this compound, then acts as a nucleophile and attacks one of the alpha-carbons of the activated ether, leading to the opening of the ring. Simultaneously, the carbonyl carbon of the this compound is attacked by the ether oxygen, resulting in the formation of the chloroester product. For instance, the reaction of this compound with THF would yield 4-chlorobutyl hexanoate. Studies have shown that various Lewis acids, including nano-ZnO, can effectively catalyze this transformation under solvent-free conditions. researchgate.net

| Ether | Acyl Chloride | Catalyst | Product |

| Tetrahydrofuran (THF) | This compound | ZnCl₂ | 4-Chlorobutyl hexanoate |

| Tetrahydropyran (THP) | This compound | ZnO | 5-Chloropentyl hexanoate |

Strategic Applications of Hexanoyl Chloride in Complex Molecule Synthesis

Synthesis of Hexanoyl Esters for Diverse Applications

The reaction between hexanoyl chloride and alcohols or phenols is a common and effective method for producing esters. libretexts.orgchemguide.co.uk This transformation, often proceeding vigorously at room temperature, involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride, resulting in the formation of an ester and hydrogen chloride. libretexts.orgyoutube.com This direct acylation is advantageous as it typically results in high yields and forms an irreversible reaction, unlike the reversible esterification with carboxylic acids. libretexts.org

Resveratrol (B1683913), a natural stilbene, has garnered interest for its potential biological activities, but its application can be limited by low bioavailability. etsu.edu To overcome this, derivatives are synthesized, including hexanoyl esters. The synthesis of 3,5-di-O-hexanoyl resveratrol can be achieved through a multi-step process. First, a complete acylation of resveratrol with this compound yields 3,5,4'-tri-O-hexanoyl resveratrol. Subsequently, selective enzymatic hydrolysis using lipase (B570770) is employed to remove the acyl group at the 4'-position, yielding the desired 3,5-di-O-hexanoyl resveratrol. etsu.edu This chemo-enzymatic approach highlights a sophisticated strategy for achieving targeted molecular modifications. Acylated resveratrol derivatives have been noted for their potential in applications such as nanotechnology and have shown enhanced cell-growth prevention in certain cancer cell lines compared to resveratrol itself. etsu.edu

| Reactants | Product | Method | Reference |

| Resveratrol, this compound | 3,5,4'-tri-O-hexanoyl resveratrol | Chemical Acylation | etsu.edu |

| 3,5,4'-tri-O-hexanoyl resveratrol, Lipase | 3,5-di-O-hexanoyl resveratrol | Enzymatic Hydrolysis | etsu.edu |

The selective acylation of monosaccharides is crucial for the synthesis of complex carbohydrates and glycoconjugates. This compound is used for the regioselective hexanoylation of sugar derivatives. For instance, the direct acylation of methyl 6-O-trityl-α-D-glucopyranoside with this compound in pyridine (B92270) preferentially yields the 2-O-hexanoyl derivative. researchgate.net This regioselectivity is a key aspect of carbohydrate chemistry, allowing for the protection or modification of specific hydroxyl groups.

Similarly, regioselective acylation of methyl α-D-glucopyranoside and methyl α-D-mannopyranoside at the primary hydroxyl group (C-6) can be achieved using activating agents like bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) in the presence of a carboxylic acid, though direct acylation with the acyl chloride is also a viable route. rsc.org These methods provide essential intermediates for the synthesis of oligosaccharides and other biologically important molecules. researchgate.netnih.gov

| Substrate | Reagent | Primary Product | Reference |

| Methyl 6-O-trityl-α-D-glucopyranoside | This compound / Pyridine | Methyl 2-O-hexanoyl-6-O-trityl-α-D-glucopyranoside | researchgate.net |

| Methyl α-D-glucopyranoside | Hexanoic acid / BOP-Cl | Methyl 6-O-hexanoyl-α-D-glucopyranoside | rsc.org |

| Methyl α-D-mannopyranoside | Hexanoic acid / BOP-Cl | Methyl 6-O-hexanoyl-α-D-mannopyranoside | rsc.org |

Synthesis of Hexanoyl Amides and Related Nitrogenous Derivatives

This compound readily reacts with primary and secondary amines to form amides, a fundamental transformation in organic and medicinal chemistry. chemimpex.comfishersci.it This reaction, often referred to as the Schotten-Baumann reaction, is typically rapid and conducted in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.orgfishersci.it The high reactivity of the acyl chloride makes it a preferred reagent for creating the stable amide bond found in numerous pharmaceuticals and biopolymers. chemimpex.comchemguide.co.uk

Chitosan (B1678972), a biopolymer derived from chitin, can be chemically modified to alter its physical properties, such as solubility. mdpi.comresearchgate.net The N-acylation of chitosan with this compound introduces a hydrophobic hexanoyl group to the amino functionality of the polymer's glucosamine (B1671600) units. mdpi.comnih.gov This modification reduces the polymer's solubility in acidic aqueous media, making it suitable for applications like an adsorber material at low pH. mdpi.comresearchgate.net

The degree of substitution (DS) is highly sensitive to the pH of the reaction medium. Research has shown that by carefully adjusting the pH of the aqueous solution during the synthesis, the DS can be controlled. mdpi.com For instance, in one study, the DS determined by ¹H-NMR increased as the reaction pH was raised from 6.0 to 7.5. mdpi.com This control is crucial for producing materials with reproducible and predictable properties. nih.gov

Table: Effect of Reaction pH on the Degree of Substitution (DS) of Chitosan with this compound. mdpi.com

| Reaction pH | Degree of Substitution (DS%) determined by ¹H-NMR |

|---|---|

| 6.0 | 7.9 |

| 6.5 | 10.1 |

| 7.0 | 12.3 |

| 7.5 | 14.1 |

| 8.0 | 11.2 |

Colistin (B93849) is a polymyxin (B74138) antibiotic effective against multidrug-resistant Gram-negative bacteria. nih.gov However, its use is associated with toxicity. google.com Synthetic derivatives, such as α-N-acyl colistin nonapeptides, are developed to improve its therapeutic profile. The synthesis involves the N-terminal acylation of the colistin nonapeptide core. google.comnih.gov While various fatty acids are used, the general synthetic strategy involves coupling an activated carboxylic acid or an acyl chloride, such as this compound, to the free N-terminal amine of the peptide. This is typically performed after the peptide has been assembled on a solid-phase resin and any side-chain protecting groups have been selectively removed. nih.gov This modification of the N-terminal acyl group is a key strategy for fine-tuning the hydrophobicity and biological activity of polymyxin antibiotics. nih.govnih.gov

Barbiturates are a class of compounds known for their central nervous system depressant effects. mdpi.comlibretexts.org The synthesis of novel barbituric acid analogs often involves N-acylation to create structures with potential antibacterial or other therapeutic activities. researchgate.netgatech.edu For example, 3-acylbarbituric acid analogs can be synthesized by reacting a barbiturate (B1230296) with an acyl chloride in the presence of a base. researchgate.net In one synthetic scheme, 3,5,5-trimethylthis compound (a structural isomer of this compound) was reacted with a barbituric acid derivative in dichloromethane (B109758) (CH₂Cl₂) with triethylamine (B128534) as a base to yield the corresponding 3-acylbarbiturate analog. researchgate.net This demonstrates the utility of acyl chlorides in building a library of diverse barbiturate structures for pharmacological screening. libretexts.orgresearchgate.net

Table of Compounds

| Compound Name |

|---|

| 3,5,4'-tri-O-hexanoyl resveratrol |

| 3,5-di-O-hexanoyl resveratrol |

| 3-Acylbarbituric acid |

| 3,5,5-trimethylthis compound |

| Ammonium (B1175870) carbonate |

| Ammonium ethanoate |

| Barbituric acid |

| Benzoyl chloride |

| bis(2-oxooxazolidin-3-yl)phosphinic chloride (BOP-Cl) |

| Chitosan |

| Colistin |

| Colistin nonapeptide |

| Dichloromethane |

| D-glucopyranoside |

| D-mannopyranoside |

| Ethanamide |

| Ethanoyl chloride |

| Ethyl ethanoate |

| Hexanoic acid |

| This compound (Caproyl chloride) |

| Hydrogen chloride |

| Methyl 2-O-hexanoyl-6-O-trityl-α-D-glucopyranoside |

| Methyl 6-O-hexanoyl-α-D-glucopyranoside |

| Methyl 6-O-hexanoyl-α-D-mannopyranoside |

| Methyl 6-O-trityl-α-D-glucopyranoside |

| Methyl α-D-glucopyranoside |

| Methyl α-D-mannopyranoside |

| Phenyl benzoate |

| Phenol (B47542) |

| Pyridine |

| Resveratrol |

| Sodium phenoxide |

| Thionyl chloride |

| Triethylamine |

Formation of Mixed Anhydrides

The reaction of this compound with a carboxylate salt (derived from a carboxylic acid) leads to the formation of a mixed anhydride (B1165640). A mixed or unsymmetrical anhydride contains two different acyl groups linked by an oxygen atom. quora.com This method is a cornerstone in peptide synthesis and other acylation reactions where direct use of a carboxylic acid might be too slow or require harsh conditions. highfine.comgoogle.com

The formation of a mixed anhydride activates the acyl group of the original carboxylic acid. The anhydride bond is highly reactive, and in subsequent reactions with nucleophiles (like amines or alcohols), the nucleophile preferentially attacks the more electrophilic carbonyl carbon of the desired acyl group, rather than the hexanoyl carbonyl. highfine.com This selectivity can be influenced by steric and electronic factors. The mixed anhydride method offers several advantages, including fast reaction rates and generally good yields, making it an economical choice for large-scale preparations. highfine.com For instance, this compound can react with an N-protected amino acid to form a mixed anhydride, which then readily reacts with another amino acid ester to form a dipeptide.

Research has demonstrated the utility of anhydride chemistry in various applications. For example, hexanoic anhydride, a related compound, has been used to modify polymers like polyethyleneimine and chitosan to enhance their properties for applications such as gene delivery and the creation of polymeric surfactants. nih.govmedchemexpress.comthegoodscentscompany.com

Selective Reduction Pathways

The carbonyl group of this compound can be selectively reduced to either an aldehyde (hexanal) or a primary alcohol (hexan-1-ol) by choosing an appropriate reducing agent.

The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered hydride reagent. libretexts.org Reagents such as Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) or Diisobutylaluminium hydride (DIBAL-H) are commonly employed for this transformation. libretexts.orgalmerja.comlibretexts.org These reagents deliver a single hydride equivalent and are bulky, which slows down the subsequent reduction of the initially formed aldehyde, especially when the reaction is carried out at low temperatures, such as -78 °C. libretexts.orgmasterorganicchemistry.com This allows for the isolation of hexanal (B45976) in good yield.

Conversely, complete reduction to the primary alcohol, hexan-1-ol, is achieved using a more powerful reducing agent like Lithium aluminum hydride (LiAlH4). chegg.com LiAlH4 provides multiple hydride equivalents and readily reduces both the acyl chloride and the intermediate aldehyde to the corresponding alcohol. almerja.comchegg.com

| Target Product | Reagent | Reaction Conditions | Mechanism Insight |

|---|---|---|---|

| Hexanal | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3) or Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) | Sterically hindered reagent prevents over-reduction to the alcohol. libretexts.orgmasterorganicchemistry.com |

| Hexan-1-ol | Lithium aluminum hydride (LiAlH4) | Typically in ether or THF, followed by aqueous workup | Strong reducing agent completely reduces the carbonyl group. chegg.com |

Aromatic Acylation via Friedel-Crafts Reactions

The Friedel-Crafts acylation is a classic and powerful method for introducing an acyl group onto an aromatic ring, and this compound is an effective reagent for this transformation. wikipedia.orgorganic-chemistry.org The reaction involves treating an aromatic compound, such as benzene (B151609) or a substituted derivative, with this compound in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org

The mechanism proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of this compound, facilitating its departure and generating the resonance-stabilized hexanoyl cation. masterorganicchemistry.comyoutube.com This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. youtube.com A subsequent deprotonation step restores the aromaticity of the ring, yielding an aryl hexyl ketone (e.g., hexanophenone (B1345741) from benzene). libretexts.org

A significant advantage of Friedel-Crafts acylation over the related alkylation is that the acylium ion does not undergo carbocation rearrangements. wikipedia.orgmasterorganicchemistry.com Furthermore, the resulting ketone product is deactivated towards further substitution, preventing polyacylation, which can be a problem in Friedel-Crafts alkylations. organic-chemistry.org Studies have investigated the relative reactivities of various acyl chlorides, including this compound, in acylating aromatic hydrocarbons like benzene and mesitylene, providing quantitative data on reaction kinetics. rsc.orgepa.gov

Chloroester Synthesis and Ether Cleavage

This compound's high reactivity can be harnessed for other specific transformations, including the cleavage of ethers. Ethers are generally stable and unreactive compounds, making them excellent solvents for many reactions. wikipedia.orglibretexts.org However, under strongly acidic conditions, the C-O bond of an ether can be cleaved. wikipedia.orgmasterorganicchemistry.com

The reaction is initiated by a strong acid, and while typically performed with hydrohalic acids like HBr or HI, acyl chlorides in the presence of a Lewis acid can also facilitate this process. libretexts.orgmasterorganicchemistry.com The mechanism begins with the protonation (or Lewis acid activation) of the ether oxygen, converting it into a better leaving group. masterorganicchemistry.comyoutube.com A nucleophile, in this case, the chloride ion, then attacks one of the adjacent carbon atoms. The pathway, either Sₙ1 or Sₙ2, depends on the structure of the ether. wikipedia.orglibretexts.org Cleavage of an ether with this compound would result in the formation of an ester (an alkyl hexanoate) and an alkyl chloride. For example, the reaction with diethyl ether would yield ethyl hexanoate (B1226103) and ethyl chloride. Aryl alkyl ethers are cleaved selectively to produce a phenol and an alkyl halide because the aromatic carbon-oxygen bond is much stronger and resistant to cleavage. libretexts.org

Hexanoyl Chloride in Advanced Materials Science Research

Polymer Modification and Functionalization

The introduction of hexanoyl groups into a polymer backbone via hexanoyl chloride is a key strategy in post-polymerization modification. utexas.edu This process, known as acylation, alters the chemical nature of the polymer, often imparting new and desirable characteristics. This compound is particularly effective in creating specialty polymers with enhanced features. chemimpex.com

Chitosan (B1678972) Hydrophobization and Functionalization

Chitosan, a biodegradable and abundant biopolymer derived from chitin, possesses primary amino groups that are ideal sites for chemical modification. nih.govresearchgate.net this compound is employed to react with these amino groups in a process called N-acylation. mdpi.com This reaction attaches a six-carbon hexanoyl chain to the chitosan backbone, which significantly increases its hydrophobicity (water-repelling nature) and reduces its solubility in acidic environments. nih.govmdpi.com This modification is crucial for expanding chitosan's applicability, particularly as a stable adsorbent material in low-pH conditions. mdpi.com

Influence of pH on Substitution Degree

The efficiency of the N-acylation of chitosan with this compound is highly sensitive to the pH of the reaction medium. mdpi.com Scientific investigations have demonstrated that carefully adjusting the pH during the synthesis process is critical for controlling the degree of substitution (DS), which quantifies the extent of hexanoyl group attachment. mdpi.comresearchgate.net The reaction is typically conducted in an aqueous solution, and variations in pH directly impact the protonation of chitosan's amino groups, thereby affecting their nucleophilicity and reactivity with this compound. mdpi.com

Research shows a clear trend where the degree of substitution increases as the pH of the reaction solution is raised from 6.0 to 8.0. mdpi.com This is because a higher pH reduces the protonation of the amino groups, making them more available to react with the this compound. researchgate.net

Interactive Data Table: Effect of Reaction pH on the Degree of Substitution (DS) of Hexanoyl-Chitosan

Users can sort the table by clicking on the headers.

| Reaction pH | Degree of Substitution (DS %) | Resulting Particle Appearance |

| 6.0 | Low | Compact Agglomerates |

| 6.5 | Moderate | - |

| 7.0 | High | - |

| 7.5 | Higher | Finer Particles |

| 8.0 | Highest | Finer Particles |

This table is based on findings reported in research on the N-acylation of chitosan with this compound. mdpi.com

Impact on Adsorption Characteristics

The degree of substitution achieved through pH control has a profound impact on the functional properties of the resulting hexanoyl-chitosan, particularly its adsorption capabilities. mdpi.comnih.gov Studies investigating the removal of heavy metal ions, such as cadmium (Cd²+), from aqueous solutions have shown a strong correlation between the DS and adsorption efficiency. mdpi.com

Hexanoyl-chitosan samples synthesized at higher pH values (7.0, 7.5, and 8.0), which possess higher degrees of substitution, exhibit significantly enhanced adsorption rates for Cd²⁺, with removal percentages reaching up to 90%. mdpi.com In contrast, a sample prepared at a pH of 6.0, having the lowest DS, displayed the lowest Cd²⁺ removal rate. mdpi.com This demonstrates that even subtle changes in the synthesis pH can cause significant variations in the application-oriented properties of the final material, allowing for the fine-tuning of the adsorbent for specific environmental remediation tasks. mdpi.comresearchgate.net The improved performance is linked to the modified chemical and physical properties of the chitosan, making it a more effective material for chelating with metal ions under acidic conditions where native chitosan would dissolve. mdpi.comnih.gov

Synthesis of Hexanoyl-Coated Nanofibers

This compound is utilized in the preparation of advanced nanomaterials, specifically in the creation of hexanoyl-coated nanofibers. sigmaaldrich.com Nanofibers are of great interest in materials science due to their high surface-area-to-volume ratio and porous structure, making them suitable for applications ranging from tissue engineering to filtration. nih.gov The surface modification of these fibers with this compound results in nanofibers that are dispersible in a range of organic solvents. sigmaaldrich.com This property is highly valuable as it facilitates the integration of these functionalized nanofibers into composite materials, coatings, and other systems where compatibility with non-aqueous media is required.

Development of Specialty Polymers with Enhanced Properties

The use of this compound as a modifying agent is a key step in the development of specialty polymers. chemimpex.com By incorporating the hexanoyl acyl group, the intrinsic properties of a base polymer can be significantly enhanced. These improvements can include greater flexibility, which is crucial for materials subjected to bending or stretching, and increased chemical resistance, which is vital for coatings and adhesives exposed to harsh environments. chemimpex.com This strategic functionalization allows for the creation of high-performance polymers tailored for specific industrial and technological demands.

Functional Materials Development

The modification of polymers with this compound is a powerful tool for the development of advanced functional materials. The ability to impart hydrophobicity and other tailored properties enables the creation of materials designed for specific, sophisticated applications. nih.gov For instance, the hydrophobization of chitosan has led to the development of amphiphilic copolymers, such as hexanoyl-chitosan-PEG, which can be coated onto iron oxide nanoparticles. nih.gov These nanostructures serve as platforms for hydrophobic drug delivery, demonstrating potential for targeted therapies. nih.gov Furthermore, the enhanced adsorption characteristics of hexanoyl-modified chitosan highlight its utility in environmental science for the removal of pollutants from water. researchgate.net

Eco-Friendly Adsorbents for Heavy Metals

The growing contamination of aquatic environments by heavy metals necessitates the development of effective and environmentally benign remediation technologies. mdpi.comrsc.org One promising strategy involves the chemical modification of abundant biopolymers to create adsorbents with enhanced stability and affinity for metal ions. nih.govnih.gov this compound has emerged as a key reagent in this field, particularly for modifying chitosan, a biopolymer derived from chitin. mdpi.com

The primary role of this compound in this context is to introduce hydrophobic hexanoyl groups onto the chitosan backbone. This modification is crucial for improving the adsorbent's stability in acidic aqueous conditions, such as those found in acid mine drainage, where unmodified chitosan would otherwise dissolve. mdpi.com The reaction involves the acylation of the amino groups of chitosan with this compound, resulting in a material known as hexanoyl-modified chitosan (H-chitosan). mdpi.com

Research has demonstrated the effectiveness of H-chitosan as an adsorbent for heavy metal pollutants. In one study, chitosans of different molecular weights were modified with varying degrees of substitution using this compound. These H-chitosan variants were then tested for their ability to remove cadmium (Cd²⁺) and aluminum (Al³⁺) ions from aqueous solutions. mdpi.com The findings indicated that the amino functionalities, even after partial substitution, remain the dominant functional groups responsible for the outstanding adsorption properties. mdpi.com The modified biopolymer exhibited remarkable adsorption capacities, highlighting its potential for water treatment applications. mdpi.com

The study found that H-chitosan derived from a shorter chitosan polymer chain demonstrated exceptionally high maximum adsorption capacities for both the metal cations and the associated sulfate (B86663) anions. mdpi.com

Table 1: Maximum Adsorption Capacities of Hexanoyl-Modified Chitosan (H-chitosan)

| Ion | Maximum Adsorption Capacity (mmol/g) |

|---|---|

| Cadmium (Cd²⁺) | 1.74 |

| Aluminum (Al³⁺) | 1.76 |

| Sulfate (SO₄²⁻) from CdSO₄ | 2.06 |

| Sulfate (SO₄²⁻) from Al₂(SO₄)₃ | 2.60 |

Data sourced from a study on H-chitosan derived from shorter chain chitosan. mdpi.com

Surfactant and Emulsifier Precursors

This compound serves as a vital precursor in the synthesis of specialized surfactants and emulsifiers, particularly in the development of novel sugar-based surface-active agents. nih.gov These compounds are of interest as potential alternatives to existing solubilizing agents used in various industries. nih.gov The fundamental role of this compound in this process is to act as an acylating agent, introducing a six-carbon aliphatic chain (a hexanoyl group) into a larger molecule, thereby imparting the necessary hydrophobic character required for surfactant activity.

In a notable study, researchers synthesized a series of sugar-based surfactants derived from glucose and (R)-12-hydroxystearic acid. The molecular design featured a hydroxyl group located in the hydrophobic portion of the molecule. This hydroxyl group was then acylated using different acid chlorides, including this compound, to modulate the properties of the final surfactant. nih.gov The synthesis of these amphiphilic molecules, which possess both a hydrophilic sugar head and a modified hydrophobic tail, demonstrates a key application of this compound as a building block for complex functional materials.

The acylation with this compound specifically alters the molecular structure, which in turn influences the surfactant's physicochemical properties, such as its critical micelle concentration (CMC) and solubility. nih.gov This strategic modification allows for the fine-tuning of surfactant performance for specific applications. nih.gov

Table 2: Components in the Synthesis of Modified Sugar-Based Surfactants

| Component Type | Chemical Name | Role in Synthesis |

|---|---|---|

| Hydrophilic Precursor | Glucose | Forms the hydrophilic "head" of the surfactant. |

| Hydrophobic Precursor | (R)-12-hydroxystearic acid | Forms the hydrophobic "tail" of the surfactant. |

| Acylating Agent | This compound | Modifies the hydrophobic tail by adding a hexanoyl group. nih.gov |

Pharmaceutical and Agrochemical Research Utilizing Hexanoyl Chloride

Synthesis of Biologically Active Compounds

Hexanoyl chloride is a key building block in organic synthesis, valued for its ability to facilitate the creation of intricate molecules. chemimpex.com As a reactive acyl chloride, it is widely used to produce esters and amides, which are fundamental components in many pharmaceuticals and agrochemicals. chemimpex.com The reactivity of this compound allows for efficient acylation reactions, which can enhance reaction rates and yields, making it a valuable tool for researchers developing new chemical entities. chemimpex.com Its role as a chemical intermediate is critical in the synthesis of various biologically active compounds, where the incorporation of the hexanoyl moiety can be a key step in achieving the desired molecular architecture and biological function. nordmann.globalchemicalbook.com For instance, it has been employed in the total synthesis of complex natural products and their analogs. sigmaaldrich.com

Development of Antimicrobial Agents

This compound and its derivatives have been investigated for their antimicrobial properties. Research indicates that the compound itself can inhibit bacterial growth by altering the lipid composition of bacterial membranes, leading to pore formation and subsequent cell death. biosynth.com It has demonstrated effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. biosynth.com

The antimicrobial potential of this compound is often harnessed through the synthesis of its derivatives. By attaching the hexanoyl group to other molecules, such as glucosides, researchers can create novel compounds with tailored antimicrobial activities. For example, a series of octyl 6-O-hexanoyl-β-D-glucopyranosides were synthesized by reacting octyl β-D-glucopyranoside with this compound. researchgate.net Prediction of Activity Spectra for Substances (PASS) analysis of these hexanoyl derivatives suggested potential antifungal activity. researchgate.net In vitro testing of these compounds showed them to be weak to moderate inhibitors of Gram-positive bacteria. researchgate.net

A significant area of research involves the synthesis of sugar fatty acid esters (SFAEs) for their antifungal properties. nih.gov this compound is used as an acylating agent to create these esters. In one study, methyl α-D-galactopyranoside was directly hexanoylated to produce a 6-O-hexanoate, which was then converted into several other ester derivatives. researchgate.net

Research on methyl α-D-mannopyranoside (MDM) esters has shown that the fatty acid chain length significantly influences antifungal activity. nih.govpreprints.orgpreprints.orgbenthamscience.com Studies involving the synthesis of various mannopyranoside esters, including 2,3,4-tri-O-hexanoate from a precursor, have demonstrated that the lipophilicity and the position of the acyl group are critical for antimicrobial action. preprints.orgpreprints.org Specifically, esters with C8 and C12 chains have shown potent activity against Aspergillus species. nih.govbenthamscience.comresearchgate.net Molecular docking studies suggest these compounds may act by inhibiting fungal enzymes like lanosterol (B1674476) 14α-demethylase. nih.govpreprints.orgbenthamscience.com

Table 1: Effect of Acyl Chain Length on Antifungal Activity of Mannopyranoside Esters

| Acyl Chain Length | General Observation on Antifungal Activity | Target Fungal Species (Example) | Reference |

| C5 (Valeric) | Necessary for good antimicrobial activity | General bacteria and fungi | preprints.org |

| C8 (Octanoyl) | More active in antifungal inhibition when substituted at the C-6 position | General fungi | nih.govbenthamscience.comresearchgate.net |

| C12 (Lauric) | More potent against specific fungal species | Aspergillus species | nih.govbenthamscience.comresearchgate.net |

Polymyxins, such as colistin (B93849), are a last-resort class of antibiotics against multidrug-resistant Gram-negative bacteria. google.com However, their use is limited by toxicity. google.com Research has focused on synthesizing derivatives to improve their safety profile. One strategy involves modifying the N-terminal fatty acyl chain of polymyxin (B74138) nonapeptides. google.comnih.gov While specific studies detailing the use of this compound for this purpose are not prevalent, the general synthetic approach involves the acylation of a deacylated polymyxin core, such as polymyxin B nonapeptide. google.comnih.gov This methodology allows for the introduction of various fatty acyl groups, including potentially a hexanoyl group, to fine-tune the hydrophobicity and biological activity of the resulting antibiotic. nih.gov The goal is to create novel derivatives with potent antibacterial activity, including against colistin-resistant strains, but with reduced toxicity. nih.govnih.gov

Drug Delivery Systems Applications

The application of this compound extends to the field of drug delivery. Its ability to modify biomolecules is explored to enhance the effectiveness of therapeutic systems. chemimpex.com A specific application is in the preparation of specialized nanomaterials. For example, this compound has been used to prepare hexanoyl-coated nanofibers. sigmaaldrich.com These modified nanofibers are notable for their dispersibility in various organic solvents, a property that can be crucial for their formulation and application in delivering therapeutic agents. sigmaaldrich.com Such modifications aim to improve the compatibility and release characteristics of drug carriers.

Synthesis of Specific Pharmaceutical Intermediates/Targets

This compound is a key reagent in the multi-step synthesis of a variety of specific and complex pharmaceutical targets. Its use has been documented in the total synthesis of several natural products and their analogs, which often serve as scaffolds for drug discovery.

Notable examples include:

(±)-7-butyl-6,8-dihydroxy-3-pentyl-3,4-dihydroisochromen-1-one : A synthetic isochromenone derivative. chemicalbook.comsigmaaldrich.com

14-methyl-1-octadecene : The sex pheromone of the peach leafminer moth, with applications in agrochemical pest management. chemicalbook.comsigmaaldrich.com

Ruprechstyril : A natural isocarbostyril isolated from Ruprechtia tangarana. sigmaaldrich.com

5-chloro-8-hydroxy-6-methoxy-3-pentylisocoumarin : An analog of a naturally occurring chlorinated isocoumarin. sigmaaldrich.com

The synthesis of these molecules showcases the utility of this compound in constructing the specific carbon skeletons and functional groups required for their biological activity. chemicalbook.comsigmaaldrich.com

Agrochemical Development

This compound is recognized as a valuable intermediate in the synthesis of agrochemicals. Its reactivity allows for the efficient formation of esters and amides, which are structural motifs found in various active ingredients used in agriculture.

The development of new, environmentally benign pesticides is a critical goal in modern agriculture to ensure food security while minimizing ecological impact. nist.gov Research utilizing this compound contributes to this effort through the synthesis of insect sex pheromones. nist.govunizar.es As detailed in section 6.4.2, this compound is a precursor to (S)-14-methyl-1-octadecene, the sex pheromone of the peach leafminer moth. nih.govnist.gov This synthesized pheromone can be used in integrated pest management (IPM) programs to disrupt the mating process of the pest or to trap them. nist.gov This approach represents a shift away from traditional, highly toxic pesticides towards more targeted and sustainable methods of pest control, potentially leading to a new generation of affordable and greener pesticides. nih.govnist.gov

Catalysis in Hexanoyl Chloride Mediated Reactions

Lewis Acid Catalysis (e.g., AlCl₃ in Friedel-Crafts)

Lewis acid catalysis is fundamental in activating hexanoyl chloride for electrophilic substitution reactions, most notably the Friedel-Crafts acylation. rsc.org In this reaction, an acyl group is introduced onto an aromatic ring. researchgate.net The catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃), plays a crucial role in generating the reactive electrophile. researchgate.netrsc.org

The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the this compound. This interaction polarizes the carbon-chlorine bond, making the carbonyl carbon significantly more electrophilic. rsc.org This complex then dissociates to form a resonance-stabilized acylium ion. rsc.orgcapes.gov.br This highly reactive acylium ion is then attacked by the nucleophilic aromatic ring, leading to the formation of a new carbon-carbon bond and ultimately, an aryl ketone. capes.gov.br While AlCl₃ is widely used, other Lewis acids such as ferric chloride (FeCl₃) and boron trifluoride (BF₃) can also be employed, offering varying degrees of reactivity and selectivity. researchgate.net For Friedel-Crafts acylation, a slight excess of the AlCl₃ catalyst is often required because it coordinates with both the acyl chloride reactant and the resulting ketone product. acgpubs.org

Table 1: Characteristics of Common Lewis Acid Catalysts in Friedel-Crafts Acylation Data compiled from multiple sources. researchgate.net

| Catalyst | Strength | Selectivity | Typical Use Cases |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Strong | Low | General-purpose acylation, particularly with electron-rich aromatics. |

| Ferric chloride (FeCl₃) | Moderate | Moderate | Reactions requiring milder conditions or with less reactive aromatics. |

| Boron trifluoride (BF₃) | Moderate to Weak | High | Acylation of substrates with sensitive functional groups. |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages such as ease of separation from the reaction mixture and potential for recycling.

Mesoporous graphitic carbon nitride (mpg-C₃N₄) has emerged as a versatile, metal-free heterogeneous catalyst. rsc.orgrsc.org Its unique electronic structure, high surface area, and tunable porosity make it suitable for various catalytic applications, including cyclizations and hydrogenations. rsc.orgcapes.gov.br While direct studies on this compound acylation are not prominent, the properties of mpg-C₃N₄ make it a promising candidate. As a solid support, it can be functionalized or used to immobilize active catalytic species. For instance, palladium supported on mpg-C₃N₄ has shown excellent activity and selectivity in the hydrogenation of quinoline. capes.gov.br Furthermore, its inherent basic sites allow it to function as a solid base catalyst in reactions like Knoevenagel condensations and transesterifications. This basicity could potentially be harnessed to promote acylation reactions by activating nucleophiles or scavenging acidic byproducts.

For heterogeneous catalysts like graphitic carbon nitride (g-C₃N₄), the specific surface area is a critical parameter that directly influences catalytic efficiency. A larger surface area provides a greater number of exposed active sites for reactant molecules to adsorb and interact, leading to enhanced reaction rates. nih.gov Various synthesis strategies have been developed to increase the surface area of g-C₃N₄, such as using different precursors or altering calcination conditions. nih.govrsc.org Studies have shown that modifying the synthesis process can dramatically increase the surface area, which in turn boosts catalytic performance in applications like photocatalysis and hydrochlorination. nih.govrsc.org This principle is directly applicable to potential acylation reactions catalyzed by mpg-C₃N₄, where a higher surface area would facilitate more efficient interaction between this compound and the catalyst.

Table 2: Effect of Synthesis Conditions on the Surface Area of g-C₃N₄ Data sourced from scientific studies on g-C₃N₄ synthesis. nih.govrsc.org

| Synthesis Method / Condition | Resulting Material | Specific Surface Area (m²/g) |

|---|---|---|

| Calcination of melamine (B1676169) (ambient atmosphere) | Bulk g-C₃N₄ (B-CN) | 10.9 |

| Annealing of protonated melamine (N₂/H₂ atm) | Porous g-C₃N₄ (PH-CN) | 150.1 |

| Thermal polymerization at 570°C | Porous g-C₃N₄ | 116.3 |

| Thermal polymerization at 610°C | Porous g-C₃N₄ | 142.1 |

Nanocatalysis (e.g., nano-ZnO in Chloroester Synthesis)

Nanocatalysts, materials with particle sizes in the 1-100 nm range, offer unique catalytic properties due to their high surface-area-to-volume ratio and quantum effects. Zinc oxide nanoparticles (nano-ZnO) are recognized as efficient and recyclable catalysts for various organic transformations, such as Knoevenagel condensations. researchgate.net

While specific research on nano-ZnO as a catalyst for the synthesis of chloroesters directly from this compound is limited, its established catalytic activity in related esterification and condensation reactions suggests its potential. In a related process, acyl chlorides can be used to produce chlorohydrins (a type of chloroester) from glycerol, where the acyl chloride itself serves a dual role as both reactant and catalyst by generating hydrochloric acid in situ. google.com The application of a recyclable nanocatalyst like nano-ZnO could offer a more sustainable and efficient alternative for such transformations. The development of green synthesis methods for nano-ZnO further enhances its appeal as an environmentally friendly catalyst. researchgate.net

Metal Salt Catalysis (e.g., La(NO₃)₃·6H₂O, Bi(NO₃)₃·5H₂O)

Simple metal salts can function as effective, inexpensive, and often environmentally benign Lewis acid catalysts.

Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) has been identified as a highly efficient and chemoselective catalyst, particularly for transesterification reactions. rsc.orgdntb.gov.ua It demonstrates high activity even as a ligand-free catalyst and can be used to form highly effective "lanthanum(III) nitrate alkoxide" catalysts in situ. rsc.org These catalysts are practical for the transesterification of various esters with primary, secondary, and even tertiary alcohols, often without the need for complex purification procedures. rsc.org Its effectiveness in promoting ester formation makes it a strong candidate for catalyzing reactions between this compound and alcohols. The catalytic action stems from its nature as a Lewis acid, activating carbonyl compounds. stanfordmaterials.com

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is another versatile and eco-friendly catalyst used in a range of organic reactions, including Michael additions and the oxidation of alcohols. researchgate.netmdpi.com It is recognized as an efficient catalyst for one-pot, three-component Mannich reactions to produce β-amino carbonyl compounds. researchgate.net Although its direct use in esterification with this compound is not widely documented, its established role as an effective, moisture-tolerant Lewis acid catalyst suggests its potential for activating the carbonyl group of this compound towards nucleophilic attack by an alcohol. researchgate.netresearchgate.net

Base Catalysis (e.g., Pyridine)

Pyridine (B92270) is a classic and widely used base catalyst in reactions involving acyl chlorides like this compound, particularly in acylation of alcohols. researchgate.netorganic-chemistry.org Its catalytic role is twofold. Firstly, pyridine acts as a nucleophilic catalyst. researchgate.netorganic-chemistry.orgcapes.gov.br It is more nucleophilic than the alcohol and readily attacks the electrophilic carbonyl carbon of this compound. This initial attack displaces the chloride ion and forms a highly reactive N-hexanoylpyridinium ion intermediate. google.com This intermediate is significantly more electrophilic than the original this compound, making it much more susceptible to attack by the less nucleophilic alcohol. google.com

Secondly, pyridine functions as a weak base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. researchgate.netorganic-chemistry.org This prevents the buildup of acid, which could otherwise lead to undesirable side reactions or protonate the alcohol, reducing its nucleophilicity. This dual function as both a nucleophilic catalyst and an acid scavenger makes pyridine highly effective in promoting smooth and efficient acylation reactions. researchgate.netorganic-chemistry.org

Advanced Spectroscopic and Analytical Characterization of Hexanoyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of hexanoyl chloride. chemrxiv.orgnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. nih.govethernet.edu.et

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation and Degree of Substitution

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary tool for identifying the structure of this compound derivatives. nih.gov The chemical shift (δ) of each proton signal provides information about its electronic environment, while the integration of the signal corresponds to the number of protons it represents. wpmucdn.com Spin-spin coupling patterns reveal the connectivity between adjacent protons. ethernet.edu.et

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons of the aliphatic chain can be observed. chemicalbook.com The protons alpha to the carbonyl group (C2) are the most deshielded due to the electron-withdrawing effect of the carbonyl and the chlorine atom, appearing at a higher chemical shift. libretexts.org Protons further down the chain appear at progressively lower chemical shifts. For instance, the terminal methyl group (C6) protons are the most shielded and appear at the lowest chemical shift.

The degree of substitution in derivatives of this compound can be determined by analyzing changes in the ¹H-NMR spectrum. The disappearance of a signal or a change in the integration value and chemical shift of a particular proton indicates that a reaction has occurred at that position. For example, in the spectrum of 6-bromothis compound, the chemical shift of the protons on the carbon bearing the bromine atom (C6) would shift significantly downfield compared to the methyl protons in the starting material. chemicalbook.com

Table 1: Representative ¹H-NMR Chemical Shifts for this compound Data recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C6) | ~0.92 | Triplet | 3H |

| CH₂ (C5) | ~1.33 | Multiplet | 2H |

| CH₂ (C4) | ~1.43 | Multiplet | 2H |

| CH₂ (C3) | ~1.72 | Multiplet | 2H |

| CH₂ (C2) | ~2.88 | Triplet | 2H |

| Source: Adapted from available spectral data. chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Structural Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing direct information about the carbon skeleton of a molecule. udel.edu Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for the confirmation of the number of different carbon environments. udel.edulibretexts.org The chemical shift of each carbon signal is indicative of its hybridization and electronic environment. libretexts.orgyoutube.com

For this compound, the carbonyl carbon (C=O) is highly deshielded and appears at a very high chemical shift, a characteristic feature of acyl chlorides. libretexts.orgchemicalbook.com The aliphatic carbons of the hexanoyl chain appear at lower chemical shifts. The carbon atom attached to the chlorine (C1) has a distinct chemical shift, as do the methylene (B1212753) carbons along the chain and the terminal methyl carbon. chemicalbook.com The spectrum confirms the presence of six distinct carbon environments, consistent with the structure of this compound. chemicalbook.comnih.gov

Table 2: ¹³C-NMR Chemical Shifts for this compound Data recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm).

| Carbon Position | Chemical Shift (ppm) |

| C1 (C=O) | ~173.5 |

| C2 | ~47.0 |

| C3 | ~31.0 |

| C4 | ~24.5 |

| C5 | ~22.3 |

| C6 (CH₃) | ~13.8 |

| Source: Adapted from available spectral data. chemicalbook.com |

Advanced NMR Techniques (DEPT, COSY, HSQC, HMBC) for Regioselectivity and Stereochemistry

For complex derivatives of this compound, one-dimensional NMR spectra can be insufficient for complete structural assignment due to signal overlap. wpmucdn.com Advanced two-dimensional (2D) NMR techniques are employed to resolve these ambiguities. youtube.comwikipedia.org

Distortionless Enhancement by Polarization Transfer (DEPT): This is a 1D technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca DEPT-135 experiments, for example, show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which is invaluable for assigning the carbon signals in the aliphatic chain of a hexanoyl derivative. uvic.ca

Correlation Spectroscopy (COSY): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is used to map out the proton-proton connectivity within a spin system, allowing for the unambiguous assignment of the entire hexanoyl chain. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org Each cross-peak in an HSQC spectrum represents a direct C-H bond, providing a definitive link between the ¹H and ¹³C assignments. youtube.comsdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, ⁴J). wikipedia.orgsdsu.edu This is crucial for establishing connectivity across quaternary carbons or heteroatoms. For example, in a hexanoyl ester derivative, HMBC can show a correlation from the protons on the alcohol moiety to the carbonyl carbon of the hexanoyl group, confirming the ester linkage. ipb.pt

These techniques are powerful tools for determining the regioselectivity of reactions. For instance, if this compound is used to acylate a polyol, HMBC can pinpoint which hydroxyl group has been esterified by observing long-range correlations from protons near each hydroxyl group to the newly introduced hexanoyl carbonyl carbon.

Furthermore, NMR is a key method for investigating stereochemistry . wordpress.com The formation of diastereomers, for example by reacting a hexanoyl derivative with a chiral auxiliary, results in distinct NMR spectra for each diastereomer. ed.govresearchgate.netnoaa.gov Analysis of the differences in chemical shifts (Δδ) and coupling constants can be used to determine the stereochemical outcome of a reaction. researchgate.netnih.gov

Table 3: Application of Advanced NMR Techniques to this compound Derivatives

| Technique | Information Provided | Application Example |

| DEPT | Differentiates CH₃, CH₂, and CH groups. uvic.ca | Confirms the number of methylene groups in the aliphatic chain. |

| COSY | Shows ³J H-H correlations (proton connectivity). sdsu.edu | Traces the connectivity from the C2 protons along the chain to the C6 methyl protons. |

| HSQC | Shows ¹J C-H correlations (direct C-H bonds). wikipedia.org | Assigns each carbon in the aliphatic chain to its directly attached protons. |

| HMBC | Shows ²⁻³J C-H correlations (long-range connectivity). wikipedia.org | Confirms the structure of an ester derivative by showing a correlation from the ester's -O-CH₂- protons to the hexanoyl carbonyl carbon. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nist.gov For this compound and its derivatives, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration. chemicalbook.comnist.govnist.gov In acyl chlorides, this absorption is found at a particularly high frequency due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond. libretexts.org

The typical IR spectrum of this compound will also display C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. When this compound is converted into a derivative, such as an ester or an amide, the position of the carbonyl stretch shifts to a lower frequency, providing clear evidence of the transformation. For example, converting this compound to an ester will shift the C=O stretch to approximately 1735 cm⁻¹, and conversion to a primary amide will result in a carbonyl absorption (Amide I band) around 1665 cm⁻¹, as well as the appearance of N-H stretching bands above 3000 cm⁻¹. libretexts.org

Table 4: Key IR Absorption Frequencies for this compound and Related Derivatives

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) |

| Acyl Chloride (R-COCl) | C=O Stretch | ~1800 |

| Alkane (C-H) | C-H Stretch | 2850-2960 |

| Ester (R-COOR') | C=O Stretch | ~1735 |

| Amide (R-CONH₂) | C=O Stretch (Amide I) | ~1665 |

| Amide (R-CONH₂) | N-H Stretch | 3170-3500 (often two bands) |

| Source: Adapted from general IR spectroscopy correlation tables and data for carboxylic acid derivatives. libretexts.org |

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture, making them vital for assessing the purity of this compound derivatives and for monitoring the progress of a reaction.

Gas Chromatography (GC) for Purity and Conversion Analysis

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is a standard technique for determining the purity of volatile compounds like this compound and its derivatives. vwr.comsigmaaldrich.com A sample is vaporized and passed through a capillary column, where components separate based on their boiling points and interactions with the column's stationary phase. The retention time (the time it takes for a compound to exit the column) is a characteristic property of that compound under specific GC conditions. The area of the peak in the chromatogram is proportional to the concentration of the compound.

GC is widely used for purity analysis, with specifications often requiring a purity of ≥98.0% or higher. vwr.comsigmaaldrich.com It is also an excellent tool for conversion analysis in reactions involving this compound. By taking samples from a reaction mixture over time, one can monitor the disappearance of the starting material (e.g., this compound) and the appearance of the product. nih.govresearchgate.net This allows for the calculation of reaction conversion and can help in optimizing reaction conditions. For highly reactive acyl chlorides, derivatization into more stable esters prior to GC analysis is a common strategy to achieve accurate and reproducible results. nih.govresearchgate.net

Table 5: Typical Application of GC in the Analysis of Acyl Chloride Reactions

| Parameter | Description | Purpose |

| Stationary Phase | A non-polar or mid-polar column (e.g., based on polydimethylsiloxane) is often used for separating alkyl derivatives. | To achieve separation of reactants, products, and impurities. |

| Injector Temperature | Set high enough to ensure rapid vaporization of the sample without causing thermal degradation. | To introduce the sample onto the column efficiently. |

| Oven Program | A temperature gradient is typically used to elute compounds with a wide range of boiling points. | To separate components effectively and shorten analysis time. |

| Detector | Flame Ionization Detector (FID) is common due to its high sensitivity for organic compounds. | To quantify the separated components. |

| Analysis | Comparison of peak areas of starting materials and products against a standard or by area percent normalization. | To determine purity and calculate reaction conversion. nih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Structural Identification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hybrid technique essential for the separation, identification, and structural elucidation of complex mixtures. For this compound derivatives, particularly those of polymers like polysaccharides, HPLC-MS provides critical information on the extent and nature of the chemical modification.

The process begins with the separation of the analyte mixture by HPLC. In the case of analyzing a derivatized polymer like hexanoyl chitosan (B1678972), this might first involve chemical or enzymatic digestion to produce smaller, more manageable oligosaccharide fragments. nih.gov These fragments are then separated, often using a reverse-phase (RP) column, where the introduction of the hydrophobic hexanoyl group leads to a longer retention time compared to the unmodified starting material. sielc.com

Following separation, the eluent is directed into a mass spectrometer. The mass spectrometer ionizes the molecules—common methods include electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI)—and then separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This provides precise molecular weight information. For instance, the successful attachment of a hexanoyl group to a substrate can be confirmed by the corresponding mass shift.

Tandem mass spectrometry (MS/MS) further fragments the selected parent ions, and the resulting fragmentation pattern provides detailed structural information. nih.gov For a hexanoyl derivative, characteristic fragments corresponding to the hexanoyl moiety (e.g., a fragment with m/z of 99, representing the hexanoyl acylium ion) and the parent molecule would be observed. nih.gov By analyzing these fragments, researchers can confirm the covalent attachment and, in some cases, identify the specific site of modification on the original molecule. nih.gov For example, in the analysis of acylated polysaccharides, LC-MS/MS can differentiate between isomers and determine the degree of substitution by quantifying the relative abundance of differently modified oligomers. nih.govresearchgate.net

A typical workflow for a hexanoyl-modified polysaccharide might involve:

Partial hydrolysis of the polymer to generate a mixture of oligosaccharides.

Separation of the oligosaccharide mixture using reverse-phase HPLC.

Detection and mass determination of the eluted fragments by a high-resolution mass spectrometer (like QTOF-MS). nih.gov

Fragmentation of selected ions (MS/MS) to confirm the presence of hexanoyl groups and determine their position on the sugar rings. nih.govnih.gov

This comprehensive approach allows for the unambiguous structural identification of this compound derivatives, providing insights that are crucial for quality control and understanding the reaction mechanism.

X-ray Based Characterization

X-ray techniques are indispensable for probing the atomic and electronic structure of materials. For this compound derivatives, they reveal information about crystallinity, elemental composition, and chemical bonding at surfaces.

X-ray Diffraction (XRD) for Material Characterization